molecular formula C14H9F3O2 B572462 3-Phenyl-5-trifluoromethylbenzoic acid CAS No. 1214343-03-9

3-Phenyl-5-trifluoromethylbenzoic acid

Cat. No.: B572462
CAS No.: 1214343-03-9
M. Wt: 266.219
InChI Key: ZRVJYLZDGQAZQF-UHFFFAOYSA-N
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Description

3-Phenyl-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative intended for research and development applications, strictly in laboratory settings. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry for the exploration and construction of potential Active Pharmaceutical Ingredients (APIs) . The strategic incorporation of both phenyl and trifluoromethyl groups is designed to enhance the molecule's lipophilicity and metabolic stability, which are critical parameters in optimizing the pharmacokinetic properties of drug candidates . As a benzoic acid building block, the carboxylic acid functional group can be readily functionalized, for example, through amidation or esterification reactions, or converted to an acyl chloride to facilitate further derivatization via nucleophilic substitution or Friedel-Crafts acylation . Researchers value this compound for its potential to contribute to the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Specifications: • CAS Number: Consult supplier for specific assignment. • Chemical Formula: C₁₄H₉F₃O₂ • Purity: >95% (HPLC) - Confirm with Certificate of Analysis. • Appearance: White to off-white crystalline powder. Handling & Storage: Store in a cool, dry place at ambient temperatures. For laboratory and research use only. Not for drug, household, or other uses.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVJYLZDGQAZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673511
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214343-03-9
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method for synthesizing 3-Phenyl-5-trifluoromethylbenzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base.

    Direct Fluorination: Another method involves the direct fluorination of a suitable precursor compound using reagents such as trifluoromethyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Phenyl-5-trifluoromethylbenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source
3-Fluoro-5-trifluoromethylbenzoic acid 161622-05-5 C₈H₄F₄O₂ 228.12 g/mol -F (3), -CF₃ (5)
2-(Trifluoromethyl)benzoic acid 433-97-6 C₈H₅F₃O₂ 202.12 g/mol -CF₃ (2)
2,5-Bis(trifluoromethyl)benzoic acid 42580-42-7 C₉H₄F₆O₂ 282.13 g/mol -CF₃ (2,5)
2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid BI-5038 C₁₅H₉F₃N₂O₂ 306.24 g/mol Benzimidazole core, -CF₃ (3)
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid CF1 C₁₅H₁₁ClF₃NO₃ 361.70 g/mol -Cl, -CF₃, -OCH₃, amino linkage
Key Observations:

Substituent Position and Acidity: The trifluoromethyl group at the 5-position (as in 3-Fluoro-5-trifluoromethylbenzoic acid) increases acidity compared to 2-(Trifluoromethyl)benzoic acid due to enhanced electron-withdrawal from the para position relative to the carboxylic acid group .

Biological Activity :

  • Benzimidazole derivatives like 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid exhibit enhanced bioavailability and target binding compared to simple benzoic acids, attributed to the planar benzimidazole core and hydrogen-bonding capacity .

Synthetic Complexity: Compounds with amino linkages (e.g., the CF1 derivative in ) require multi-step syntheses involving Ullmann or Buchwald-Hartwig couplings, whereas simpler analogs like 2-(Trifluoromethyl)benzoic acid are accessible via direct Friedel-Crafts acylations .

Physicochemical and Commercial Considerations

Property 3-Phenyl-5-trifluoromethylbenzoic Acid (Inferred) 3-Fluoro-5-trifluoromethylbenzoic Acid 2-(Trifluoromethyl)benzoic acid
Solubility Low (hydrophobic phenyl group) Moderate (polar -F substituent) High (smaller substituent)
Price (per gram) N/A ~$180–$640 (based on benzimidazole analogs) ~$50–$100 (market average)
Applications Catalyst ligands, polymer intermediates Pharmaceutical intermediates Agrochemical synthesis
  • Cost Drivers : Benzimidazole derivatives (e.g., BI-5038) are priced higher (~$180/g) due to complex purification steps, whereas simpler analogs are cost-effective .
  • Thermal Stability : Bis-trifluoromethylated compounds (e.g., 2,5-Bis(trifluoromethyl)benzoic acid) exhibit superior thermal stability, making them suitable for high-temperature polymer applications .

Biological Activity

3-Phenyl-5-trifluoromethylbenzoic acid (CAS Number: 1214343-03-9) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound possesses a trifluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets, making it a valuable candidate in drug design and development.

  • Molecular Formula : C13_{13}H9_{9}F3_{3}O2_2
  • Molecular Weight : 252.21 g/mol
  • Structure : The compound features a phenyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzoic acid core.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can stabilize interactions with enzyme active sites, potentially leading to enhanced inhibition of target enzymes.
  • Antimicrobial Activity : Research indicates that derivatives of trifluoromethylbenzoic acids exhibit significant antibacterial properties, particularly against Gram-positive bacteria .

Antimicrobial Properties

Studies have shown that compounds related to this compound possess notable antibacterial activity. For instance, derivatives have been tested for their minimum inhibitory concentrations (MICs) against various bacterial strains. The following table summarizes some findings:

CompoundBacterial StrainMIC (µg/mL)Activity Type
3aStaphylococcus aureus1.95Bacteriostatic
3bStaphylococcus epidermidis15.63Bactericidal
3cBacillus cereus1000Bacteriostatic

The presence of halogen substituents in the aromatic ring has been noted as a key factor for enhancing antibacterial activity .

Pharmacological Applications

The compound has been explored for its potential use in drug development due to its favorable pharmacokinetic properties:

  • Enhanced Bioavailability : The incorporation of trifluoromethyl groups in drug candidates often leads to improved absorption and distribution within biological systems.
  • Potential as a Pharmacophore : Its structural characteristics make it suitable for use as a pharmacophore in designing new therapeutic agents targeting various diseases .

Case Studies

  • Anticancer Activity : A study highlighted the anticancer potential of related compounds containing trifluoromethyl groups, showing synergistic effects when combined with other chemotherapeutics . These compounds were noted for their ability to inhibit cancer cell proliferation effectively.
  • Anthelmintic Activity : Research on thiosemicarbazide derivatives derived from trifluoromethylbenzoic acids demonstrated significant anthelmintic activity against nematodes, indicating broader applications in parasitic disease treatment .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer:
  • Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use catalytic systems (e.g., recyclable Pd nanoparticles) to reduce metal waste.
  • Optimize atom economy by minimizing protecting groups (e.g., direct C-H trifluoromethylation) .

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